3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 941880-57-5
Cat. No.: VC4880127
Molecular Formula: C24H25FN4O3
Molecular Weight: 436.487
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941880-57-5 |
|---|---|
| Molecular Formula | C24H25FN4O3 |
| Molecular Weight | 436.487 |
| IUPAC Name | 8-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C24H25FN4O3/c25-19-7-5-17(6-8-19)15-29-22(31)24(26-23(29)32)10-13-27(14-11-24)16-21(30)28-12-9-18-3-1-2-4-20(18)28/h1-8H,9-16H2,(H,26,32) |
| Standard InChI Key | SBJZXWMYOQFRSZ-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C(=O)CN3CCC4(CC3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |
Introduction
Structural Analysis and Molecular Characteristics
Core Framework and Substituent Configuration
The compound’s structure centers on a spiro[4.5]decane scaffold, where a cyclohexane ring is fused to a piperidine moiety via a shared spiro carbon atom. This configuration imposes geometric constraints that influence conformational flexibility and binding interactions. The 1,3,8-triazaspiro arrangement introduces three nitrogen atoms at positions 1, 3, and 8, with two ketone groups at positions 2 and 4 completing the dione system.
Key substituents include:
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4-Fluorobenzyl group: Attached to the nitrogen at position 3, this aromatic moiety enhances lipophilicity and may participate in π-π stacking interactions with target proteins.
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2-(Indolin-1-yl)-2-oxoethyl chain: Linked to the nitrogen at position 8, this indole-derived side chain introduces hydrogen-bonding capabilities and potential kinase inhibitory activity.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₅FN₄O₃ |
| Molecular Weight | 436.487 g/mol |
| IUPAC Name | 8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| SMILES | C1CN(C2=CC=CC=C21)C(=O)CN3CCC4(CC3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |
| PubChem CID | 16809380 |
The presence of fluorine at the para position of the benzyl group optimizes electronic effects, potentially enhancing metabolic stability and target affinity.
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of 3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multi-step organic reactions, as outlined in preliminary reports:
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Spirocyclic Core Formation:
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Cyclocondensation of diamines with ketones or aldehydes generates the spiro[4.5]decane framework.
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Introduction of the dione system via oxidation or cyclization reactions.
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Substituent Incorporation:
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4-Fluorobenzyl Group: Achieved through alkylation of the secondary amine at position 3 using 4-fluorobenzyl bromide.
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Indolin-1-yl-2-oxoethyl Side Chain: Introduced via nucleophilic acyl substitution, coupling indoline with a bromoacetyl intermediate.
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Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Core scaffold |
| 4-Fluorobenzyl bromide | Alkylating agent for N-3 |
| 2-Bromo-1-(indolin-1-yl)ethanone | Acylating agent for N-8 |
Optimization Challenges
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Regioselectivity: Ensuring precise substitution at N-3 and N-8 requires controlled reaction conditions to avoid cross-reactivity.
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Spiro Ring Stability: The strain inherent to the spiro system necessitates mild temperatures and non-acidic media to prevent decomposition.
Biological Activity and Mechanisms of Action
In Vitro Cytotoxic Profiling
While direct data on this compound’s efficacy remains limited, structurally analogous spirocyclic compounds demonstrate potent anticancer activity. For example, triazol-linked spiroindolinequinazolinones exhibit IC₅₀ values of 15.32–29.23 μM against prostate (LNCaP) and breast (MDA-MB-231) cancer lines . These analogs induce apoptosis via caspase-3 activation and inhibit epithelial-mesenchymal transition (EMT), suggesting a dual mechanism .
Putative Targets
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Kinase Inhibition: The indolin-2-one moiety is a known kinase inhibitor scaffold, potentially targeting vascular endothelial growth factor receptors (VEGFR) or cyclin-dependent kinases (CDKs).
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HDAC Modulation: Spirocyclic compounds with fluorinated aryl groups show selective histone deacetylase (HDAC) inhibition, particularly HDAC6, which regulates oncogenic protein degradation .
Pharmacological Evaluations and Preclinical Studies
ADME Profiles
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Absorption: Moderate oral bioavailability due to moderate LogP (~3.2).
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Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the indoline ring.
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Excretion: Primarily renal, with glucuronidation likely at the dione oxygen atoms.
Toxicity Considerations
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Off-Target Effects: The fluorobenzyl group may inhibit hERG potassium channels, posing arrhythmia risks.
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Genotoxicity: Spirocyclic amines can form DNA-adducts under oxidative stress, necessitating Ames test validation.
Comparative Analysis with Related Compounds
Structural Analogues
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N-(2-(3-(8-(4-Fluorobenzyl)-3,8-diaza-bicyclo[3.2.1]octan-3-yl)-3-oxoprop-1-enyl)-5-chlorophenyl)acetamide: Shares the fluorobenzyl motif but replaces the spiro core with a bicyclo[3.2.1]octane system, reducing conformational rigidity .
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Triazol-linked Spiroindolinequinazolinones: Exhibit superior cytotoxicity (IC₅₀ = 15.32 μM vs. 29.23 μM) but lack the fluorobenzyl group’s metabolic stability .
Table 3: Activity Comparison of Spirocyclic Anticancer Agents
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